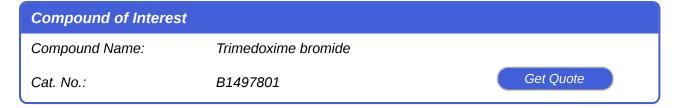


Trimedoxime bromide synthesis and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Trimedoxime Bromide**: Synthesis, Chemical Properties, and Mechanism of Action

Introduction

Trimedoxime bromide, also known as TMB-4 or dipyroxime, is a bisquaternary pyridinium oxime that serves as a crucial cholinesterase reactivator.[1][2][3] It is primarily utilized as an antidote in the treatment of poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2][3][4] OP compounds exert their toxicity by covalently binding to and inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The accumulation of acetylcholine leads to a cholinergic crisis, characterized by a range of life-threatening neuromuscular and autonomic symptoms.

Trimedoxime bromide counteracts this by reactivating the inhibited AChE, thereby restoring normal synaptic function.[5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of trimedoxime bromide, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

Trimedoxime bromide is chemically identified as 1,1'-[propane-1,3-diyl]bis(4-formylpyridinium) dibromide dioxime.[5] It is a bis-pyridinium oxime featuring two pyridinium rings linked by a three-carbon chain, with an oxime group attached to each ring.[5]

Table 1: Physicochemical and Identification Data for **Trimedoxime Bromide**



Property	Value	Source
IUPAC Name	(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine; dibromide	[6]
Synonyms	TMB-4, Dipyroxime, C-434	[1][2]
CAS Number	56-97-3	[2][3][6]
Molecular Formula	C15H18Br2N4O2	[1][2][6][7]
Molar Mass	446.14 g/mol	[1][2][6][7]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
Stability	Stable in the pH range of 3.0 to 3.8, with maximum stability at pH 3.0.[8] The degradation rate is accelerated by increasing concentrations of bromide ions.[9]	
Elemental Analysis	C: 40.38%, H: 4.07%, Br: 35.82%, N: 12.56%, O: 7.17%	[2]

Synthesis of Trimedoxime Bromide

The synthesis of **trimedoxime bromide** and similar bispyridinium oximes is typically achieved through the quaternization of pyridine-based precursors.[5] The established method involves the reaction of a pyridinealdoxime with a suitable dihaloalkane.[5]

Synthetic Pathway

The synthesis of **trimedoxime bromide** specifically involves a two-step reaction between 4-pyridinecarboxaldehyde oxime and 1,3-dibromopropane.[5]

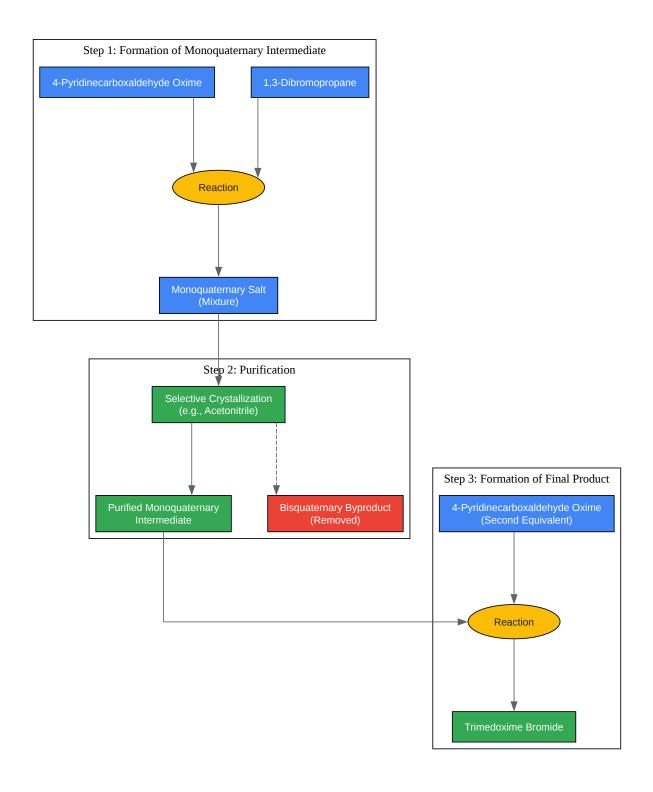
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- Formation of the Monoquaternary Intermediate: In the first step, 4-pyridinecarboxaldehyde oxime reacts with 1,3-dibromopropane to form a monoquaternary salt. This reaction is carefully controlled to favor the formation of the intermediate over the bisquaternary product.
- Purification of the Intermediate: The monoquaternary intermediate is then separated from any bisquaternary byproducts. This is often accomplished through selective crystallization, for instance, by using acetonitrile, a solvent in which the bisquaternary salts are less soluble.
 [5]
- Formation of **Trimedoxime Bromide**: The purified monoquaternary intermediate is subsequently reacted with a second equivalent of 4-pyridinecarboxaldehyde oxime to yield the final product, **trimedoxime bromide**.[5]





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Diagram 1: Synthetic workflow for **Trimedoxime Bromide**.



Experimental Protocol: Synthesis of Trimedoxime Bromide

The following protocol is a representative methodology based on the described synthetic pathway.

Materials:

- · 4-Pyridinecarboxaldehyde oxime
- 1,3-Dibromopropane
- Acetonitrile (anhydrous)
- Ethanol
- Deionized water
- · Reaction vessel with reflux condenser and magnetic stirrer
- · Heating mantle
- Crystallization dish
- Filtration apparatus (Büchner funnel)
- Vacuum oven

Procedure:

- Step 1: Synthesis of the Monoquaternary Intermediate
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve
 1.0 equivalent of 4-pyridinecarboxaldehyde oxime in a minimal amount of a suitable solvent (e.g., ethanol).
 - Add 1.1 equivalents of 1,3-dibromopropane to the solution.



- Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure to obtain a crude mixture of the monoquaternary salt and unreacted starting materials.
- Step 2: Purification of the Intermediate
 - Add a sufficient volume of hot acetonitrile to the crude product from Step 1. The monoquaternary salt should dissolve, while the bisquaternary byproduct is significantly less soluble.
 - Stir the suspension vigorously and then filter it while hot to remove the insoluble bisquaternary salt.
 - Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the monoquaternary intermediate.
 - Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
- Step 3: Synthesis of Trimedoxime Bromide
 - Dissolve the purified monoquaternary intermediate (1.0 equivalent) in a suitable solvent such as ethanol in a clean reaction vessel.
 - Add 1.0 equivalent of 4-pyridinecarboxaldehyde oxime to the solution.
 - Heat the mixture to reflux and maintain for 6-8 hours, again monitoring by TLC.
 - Upon completion, cool the reaction mixture to room temperature. The product,
 trimedoxime bromide, should precipitate out of the solution.
 - Collect the solid product by vacuum filtration.



- Recrystallize the crude trimedoxime bromide from an ethanol/water mixture to achieve high purity.
- Dry the final product in a vacuum oven at 50°C.
- Step 4: Characterization
 - Confirm the identity and purity of the synthesized trimedoxime bromide using analytical methods such as ¹H NMR, IR spectroscopy, and High-Performance Liquid Chromatography (HPLC).[5]

Mechanism of Action: Acetylcholinesterase Reactivation

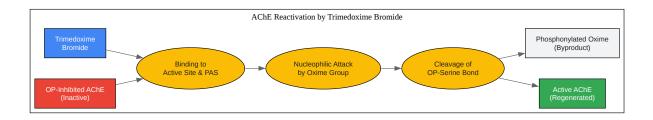
The therapeutic effect of **trimedoxime bromide** is derived from its ability to reactivate AChE that has been inhibited by OP compounds.[5] This process involves a series of intricate molecular interactions within the enzyme's active site.

Molecular Interactions and Reactivation Pathway

- Binding: The **trimedoxime bromide** molecule binds to the OP-inhibited AChE. Its bisquaternary structure is crucial for this binding. One of the pyridinium rings interacts with the peripheral anionic site (PAS) of the enzyme, while the other aromatic nucleus positions itself within the active site gorge, interacting with key amino acid residues like TYR337 and TYR341.[4][5][10]
- Nucleophilic Attack: The oxime group of trimedoxime, positioned correctly due to the binding
 of the pyridinium rings, performs a nucleophilic attack on the phosphorus atom of the
 organophosphate moiety that is covalently bound to the serine residue of the AChE active
 site.[5]
- Cleavage and Regeneration: This attack leads to the formation of a phosphonylated oxime, cleaving the bond between the organophosphate and the serine residue of the enzyme.
- Enzyme Reactivation: The departure of the phosphonylated oxime regenerates the free, active acetylcholinesterase, which can then resume its physiological function of hydrolyzing acetylcholine.[5]



The length and flexibility of the linker chain connecting the two pyridinium rings are critical determinants of reactivation potency.[5] For reactivation of AChE inhibited by the nerve agent tabun, a linker length of three to four carbons has been identified as optimal.[5]



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Diagram 2: Signaling pathway of AChE reactivation.

Analytical and Quality Control Methods

To ensure the purity, stability, and identity of **trimedoxime bromide**, several analytical methods are recommended.

Table 2: Recommended Analytical Methods for Trimedoxime Bromide



Method	Purpose	Typical Conditions
High-Performance Liquid Chromatography (HPLC)	Purity assessment and stability studies	Column: C18Detection: UV at 254 nmMobile Phase: Acetonitrile/water (e.g., 70:30) with 0.1% trifluoroacetic acid[5]
Argentometric Titration	Quantification of bromide ions	Standard titration procedure using a silver nitrate solution.
¹ H NMR and IR Spectroscopy	Identity confirmation and structural elucidation	Comparison of spectra with a reference standard to confirm the chemical structure.[5]

Experimental Protocol: HPLC Analysis of Trimedoxime Bromide

Objective: To determine the purity of a **trimedoxime bromide** sample.

Materials and Equipment:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μm)
- Trimedoxime bromide reference standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Deionized water (18.2 MΩ·cm)
- Volumetric flasks, pipettes, and autosampler vials

Procedure:

· Preparation of Mobile Phase:



- Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio.
- Add TFA to a final concentration of 0.1%.
- Degas the mobile phase using sonication or vacuum filtration.
- Preparation of Standard Solution:
 - Accurately weigh a known amount of trimedoxime bromide reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.
 - Perform serial dilutions to prepare working standards at concentrations ranging from 0.01 to 0.2 mg/mL.
- Preparation of Sample Solution:
 - Accurately weigh the synthesized trimedoxime bromide sample and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.
- · HPLC Analysis:
 - Set up the HPLC system with the following parameters (or as optimized):
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 25°C
 - Detection Wavelength: 254 nm
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solution in triplicate.
- Data Analysis:
 - Identify the peak corresponding to trimedoxime bromide based on the retention time of the standard.

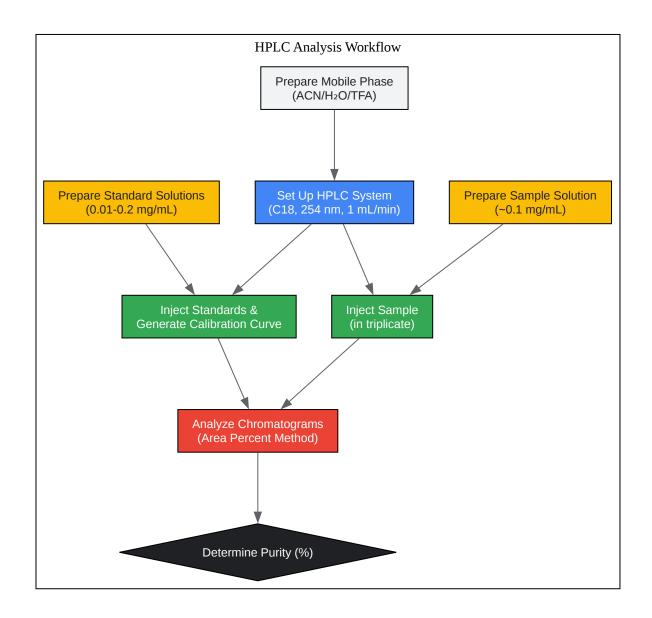
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- Calculate the area of the main peak and any impurity peaks in the sample chromatogram.
- o Determine the purity of the sample using the area percent method:
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100





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Diagram 3: Experimental workflow for HPLC analysis.



Conclusion

Trimedoxime bromide is a vital antidote for organophosphate poisoning, with a well-established synthesis and a clear mechanism of action centered on the reactivation of acetylcholinesterase. For researchers and developers, a thorough understanding of its chemical properties, synthetic pathways, and appropriate analytical methods is essential for ensuring its quality, efficacy, and stability. The protocols and data presented in this guide offer a foundational resource for the synthesis, characterization, and study of this important pharmaceutical compound.

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